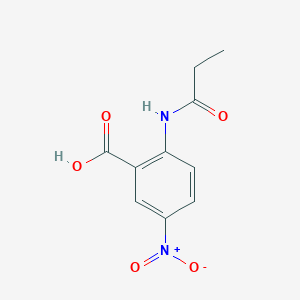

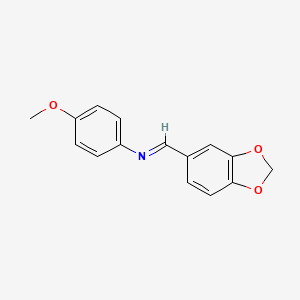

![molecular formula C16H15F3N2O B11954467 1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)

1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée est un composé organique qui appartient à la classe des urées. Les urées se caractérisent par la présence d’un groupe carbonyle lié à deux groupes amine. Ce composé particulier comporte un groupe phényle substitué par un groupe éthyle en position 2 et un autre groupe phényle substitué par un groupe trifluorométhyle en position 3.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée implique généralement la réaction de l’isocyanate de 2-éthylphényle avec la 3-(trifluorométhyl)aniline. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou le toluène, sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation.

Méthodes de production industrielle

À l’échelle industrielle, la production de la 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L’utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer le rendement et la pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés d’urée correspondants.

Réduction : Les réactions de réduction peuvent conduire à la formation d’amines.

Substitution : Les groupes phényles peuvent subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont souvent utilisés.

Substitution : La substitution aromatique électrophile peut être réalisée à l’aide de réactifs tels que le brome ou l’acide nitrique.

Principaux produits formés

Oxydation : Dérivés d’urée oxydés.

Réduction : Amines.

Substitution : Dérivés phényliques substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.

Biologie : Peut servir de ligand dans les essais biochimiques.

Médecine : Utilisation potentielle dans la découverte et le développement de médicaments.

Industrie : Pourrait être utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: May serve as a ligand in biochemical assays.

Medicine: Potential use in drug discovery and development.

Industry: Could be used in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action de la 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, ce qui peut affecter sa biodisponibilité et son interaction avec les membranes biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

1-Phényl-3-[3-(trifluorométhyl)phényl]urée : N’a pas le groupe éthyle sur le cycle phényle.

1-(2-Méthylphényl)-3-[3-(trifluorométhyl)phényl]urée : A un groupe méthyle au lieu d’un groupe éthyle.

1-(2-Éthylphényl)-3-phénylurée : N’a pas le groupe trifluorométhyle sur le cycle phényle.

Unicité

La 1-(2-Éthylphényl)-3-[3-(trifluorométhyl)phényl]urée est unique en raison de la présence à la fois des groupes éthyle et trifluorométhyle, ce qui peut influencer sa réactivité chimique et son activité biologique. Le groupe trifluorométhyle, en particulier, est connu pour ses propriétés d’attraction d’électrons, qui peuvent affecter la stabilité globale du composé et ses interactions.

Propriétés

Formule moléculaire |

C16H15F3N2O |

|---|---|

Poids moléculaire |

308.30 g/mol |

Nom IUPAC |

1-(2-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C16H15F3N2O/c1-2-11-6-3-4-9-14(11)21-15(22)20-13-8-5-7-12(10-13)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |

Clé InChI |

SLPVASINJOYFIA-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

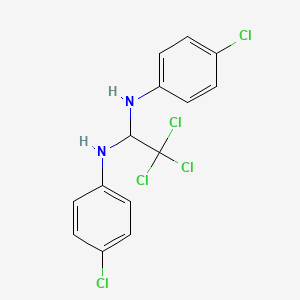

![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

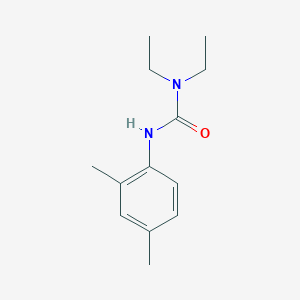

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)

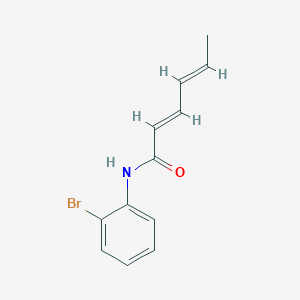

![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)